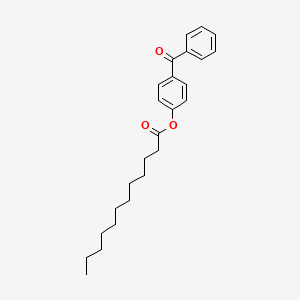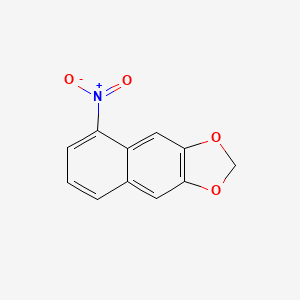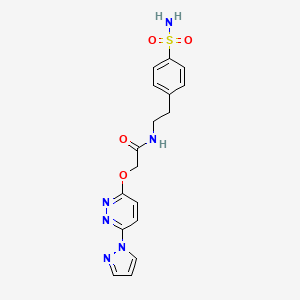
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenethyl)acetamide
Overview
Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenethyl)acetamide, also known as Compound X, is a synthetic small molecule that has been extensively studied for its potential in treating various diseases.
Mechanism of Action
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenethyl)acetamide X exerts its therapeutic effects by inhibiting the activity of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell migration and invasion. This compound X also inhibits the activity of histone deacetylases (HDACs), which play a role in regulating gene expression. In addition, this compound X has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating inflammation and glucose metabolism.
Biochemical and Physiological Effects:
This compound X has been shown to have various biochemical and physiological effects in the body. In cancer research, it has been found to inhibit the expression of MMP-2 and MMP-9, which are involved in cancer cell invasion and metastasis. In inflammation research, this compound X has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In neurological disorder research, this compound X has been shown to reduce neuroinflammation and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenethyl)acetamide X in lab experiments is its specificity for certain enzymes and receptors, which allows for more targeted research. However, one limitation is its potential toxicity at high concentrations, which must be taken into consideration when designing experiments.
Future Directions
There are several future directions for research on 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenethyl)acetamide X. One direction is to further investigate its potential therapeutic effects in cancer, inflammation, and neurological disorders. Another direction is to optimize its synthesis method to improve yield and reduce cost. Additionally, research could be conducted to explore the potential of this compound X as a drug delivery system or as a tool for gene regulation.
In conclusion, this compound X is a synthetic small molecule that has shown potential in treating various diseases through its inhibition of certain enzymes and receptors in the body. While it has advantages in its specificity and targeted research, its potential toxicity must be taken into consideration. Future research directions include further investigation of its therapeutic effects and optimization of its synthesis method.
Scientific Research Applications
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenethyl)acetamide X has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound X has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound X has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, this compound X has been shown to improve cognitive function and reduce neuroinflammation.
properties
IUPAC Name |
2-(6-pyrazol-1-ylpyridazin-3-yl)oxy-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4S/c18-28(25,26)14-4-2-13(3-5-14)8-10-19-16(24)12-27-17-7-6-15(21-22-17)23-11-1-9-20-23/h1-7,9,11H,8,10,12H2,(H,19,24)(H2,18,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGJTWLAXKSFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)OCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





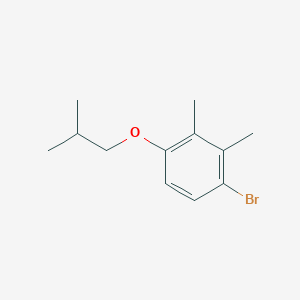
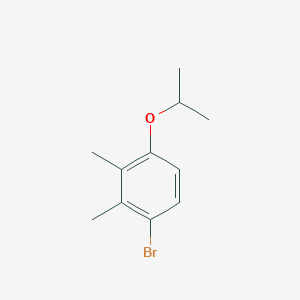



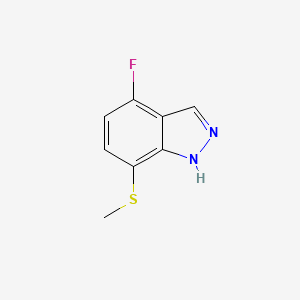

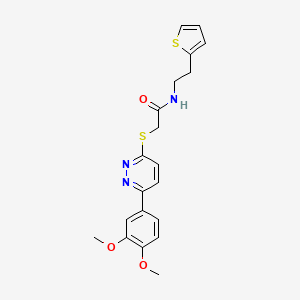
![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B3240219.png)
![2-Chloro-3-cyclopropylpyrazolo[1,5-A]pyridine](/img/structure/B3240220.png)
